6-Pyridin-4-ylpyrimidin-4-ol

Descripción general

Descripción

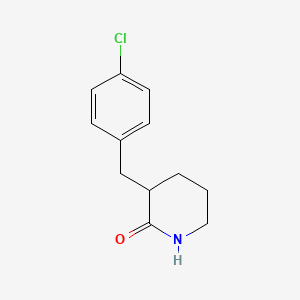

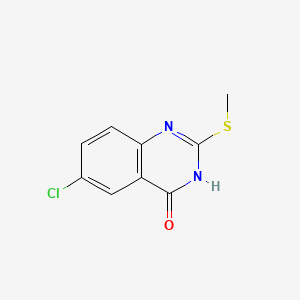

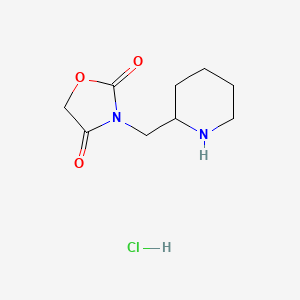

6-Pyridin-4-ylpyrimidin-4-ol, also known as Pypz, is a chemical compound widely used in pharmaceutical and biochemical research. It has a molecular formula of C9H7N3O and a molecular weight of 173.17 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a pyridine ring. The InChI code for this compound is 1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H, (H,11,12,13) .

Aplicaciones Científicas De Investigación

Cation Tautomerism and Crystalline Forms

Pyrimidines play a crucial role in biology and medicine, evident in their presence in DNA bases. Research on pyrimidine salts, such as 4-amino-5-chloro-2,6-dimethylpyrimidinium salts, has shown complex crystalline forms demonstrating cation tautomerism, twinning, and disorder. These studies contribute to understanding the molecular recognition processes essential for the targeted drug action of pharmaceuticals containing pyrimidine functionalities (Rajam et al., 2017).

Inhibition of Biosynthetic Pathways

Pyrimidine analogs, like 6-azauridine, disrupt the de novo biosynthesis of pyrimidine nucleotides, demonstrating significant biological effects, including inhibiting bacterial reproduction and tumor growth. This highlights the potential of pyrimidine derivatives in developing treatments for leukemia and solid tumors (Fallon et al., 1961).

Nonlinear Optical Properties

The significance of pyrimidines extends to the fields of medicine and nonlinear optics (NLO). Studies on 4-thiopyrimidines derivatives have shown promising applications due to their considerable NLO character, suggesting their potential in optoelectronic applications (Hussain et al., 2020).

PDE9A Inhibitors for Cognitive Disorders

Pyrimidine derivatives have been identified as selective inhibitors of PDE9A, demonstrating procognitive activity in rodent models and potential for treating cognitive disorders. This research underscores the therapeutic potential of pyrimidine-based compounds in addressing diseases associated with cognitive impairment (Verhoest et al., 2012).

Photoproducts in DNA Damage and Repair

Pyrimidine (6-4) photoproducts are significant DNA lesions induced by UV radiation. The development of assays to measure these photoproducts aids in understanding the biological impacts of UV-induced DNA damage and the mechanisms underlying DNA repair processes (Douki et al., 1995).

Histone Deacetylase Inhibitors

Pyrimidine derivatives have been explored for their histone deacetylase (HDAC) inhibitory activity, with compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide showing significant antitumor activity. This research highlights the role of pyrimidine compounds in developing new cancer therapies (Zhou et al., 2008).

Mecanismo De Acción

Mode of Action

The specific mode of action of 6-Pyridin-4-ylpyrimidin-4-ol is currently unknown. It is known that pyrimidine derivatives can have a wide range of pharmacological effects

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biological processes, but the specific pathways influenced by this compound require further investigation .

Pharmacokinetics

The compound has a molecular weight of 173.17 g/mol , which may influence its pharmacokinetic properties

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidine derivatives play a significant role in various biochemical reactions

Cellular Effects

Pyrimidine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Pyrimidine metabolism is a complex process that involves numerous enzymes and cofactors

Propiedades

IUPAC Name |

4-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHUACKGQQGLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.